Ethyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound featuring a tetrahydrobenzothiophene core substituted with an ethyl carboxylate group at position 3 and a benzamide-derived moiety at position 2. This compound belongs to a broader class of 2-aminothiophene derivatives, which are of interest due to their diverse pharmacological activities, including enzyme inhibition and receptor modulation .
Properties
Molecular Formula |
C21H25NO4S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 2-[(4-propan-2-yloxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H25NO4S/c1-4-25-21(24)18-16-7-5-6-8-17(16)27-20(18)22-19(23)14-9-11-15(12-10-14)26-13(2)3/h9-13H,4-8H2,1-3H3,(H,22,23) |
InChI Key |
BMCDATFUKZCTHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Carbonyl Group: The carbonyl group can be introduced via a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.
Attachment of the Propan-2-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group with propan-2-ol.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between the target compound and its analogs are critical for understanding structure-activity relationships (SAR). Below is a detailed analysis:
Core Structure Variations
- Tetrahydrobenzothiophene Core: The tetrahydrobenzothiophene scaffold is conserved across analogs, but substituents at the 2-position (amino group) and 3-position (carboxylate) vary. For example:
- Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (±)-9 (): A 4-methyl group on the tetrahydro ring enhances rigidity, influencing binding to thymidylate synthase (TS) and dihydrofolate reductase (DHFR) (IC₅₀ = 0.26–0.8 µM for TS inhibition) .
Substituents on the Benzamide Moiety
- 4-(Propan-2-yloxy)phenyl Group: The target compound’s isopropyloxy substituent increases lipophilicity (logP ~3.5 estimated) compared to analogs with polar groups. Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (): A simple benzamide group lacks the isopropyloxy substituent, resulting in lower cellular permeability .
Physicochemical and Pharmacokinetic Properties
Key Research Findings
- Structural Insights : X-ray crystallography () reveals that the tetrahydrobenzothiophene core adopts a boat conformation, with hydrogen bonding between the carbonyl group and active-site residues (e.g., TS Asp218) .
- SAR Trends :
- Lipophilic substituents (e.g., isopropyloxy) improve blood-brain barrier penetration but may reduce aqueous solubility.
- Electron-deficient aromatic rings (e.g., pyridine in ) enhance target binding via π-π stacking .
Biological Activity
Ethyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential pharmacological applications. Its structure suggests possible interactions with various biological targets, leading to diverse biological activities. This article reviews the available literature on its biological activity, focusing on its analgesic and antitumor properties.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 372.47 g/mol. Its structural components include a benzothiophene core, an ethyl ester group, and a propan-2-yloxy phenyl moiety, which may contribute to its biological activities.
Analgesic Activity
Research has demonstrated that derivatives of benzothiophene compounds exhibit significant analgesic effects. A study utilizing the "hot plate" method on mice indicated that certain derivatives of related compounds showed analgesic activity surpassing that of the standard drug metamizole. The analgesic effect was quantified through behavioral responses in treated versus control groups, suggesting a mechanism that may involve modulation of pain pathways in the central nervous system .
| Compound | Analgesic Effect (Hot Plate Method) | Comparison Drug |
|---|---|---|
| Derivative A | Significant | Metamizole |
| Derivative B | Moderate | Metamizole |
Antitumor Activity
The antitumor potential of this compound has been evaluated in vitro against various cancer cell lines. The compound exhibited an IC50 range from 23.2 to 49.9 μM against MCF-7 breast cancer cells, indicating moderate to high potency in inhibiting cell proliferation. The mechanism appears to involve apoptosis induction and inhibition of autophagic processes .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 23.2 | Apoptosis |
| HepG2 | 49.9 | Autophagy Inhibition |
Case Studies
- Study on Breast Cancer Cells : A comprehensive study assessed the impact of the compound on MCF-7 cells using flow cytometry and acridine orange staining to evaluate autophagy levels. Results indicated that while the compound did not significantly induce autophagic cell death, it effectively inhibited such processes, supporting its role as an anticancer agent .
- Comparative Analysis with Standard Treatments : In another study comparing the compound with established chemotherapeutics like 5-fluorouracil (5-FU), it was found that treatment with this compound led to notable improvements in hematological parameters in tumor-bearing mice, suggesting a potential for reduced side effects compared to conventional therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
